molecular formula C14H8BrNO3 B3359588 6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid CAS No. 86611-61-2

6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Katalognummer B3359588
CAS-Nummer: 86611-61-2
Molekulargewicht: 318.12 g/mol
InChI-Schlüssel: HPWGGDVHXVGQLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a derivative of 9-oxo-9,10-dihydroacridine-4-carboxylic acid . It has a molecular weight of 318.12 . The compound is known for its potential applications in various fields, including pharmacology and industry .


Molecular Structure Analysis

The InChI code for 9-oxo-9,10-dihydroacridine-4-carboxylic acid, a related compound, is 1S/C14H9NO3/c16-13-8-4-1-2-7-11 (8)15-12-9 (13)5-3-6-10 (12)14 (17)18/h1-7H, (H,15,16) (H,17,18) . This suggests a complex structure with multiple rings and functional groups.

Wirkmechanismus

The mechanism of action of acridine derivatives, including 6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid, is primarily due to their ability to intercalate into double-stranded DNA . This intercalation can have subsequent impacts on biological processes involving DNA and related enzymes .

Zukünftige Richtungen

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results .

Eigenschaften

IUPAC Name

6-bromo-9-oxo-10H-acridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO3/c15-7-4-5-8-11(6-7)16-12-9(13(8)17)2-1-3-10(12)14(18)19/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWGGDVHXVGQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC3=C(C2=O)C=CC(=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00532497
Record name 6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00532497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid

CAS RN

86611-61-2
Record name 6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00532497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Reactant of Route 3
6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Reactant of Route 4
6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Reactant of Route 6
6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.